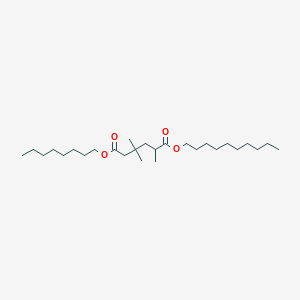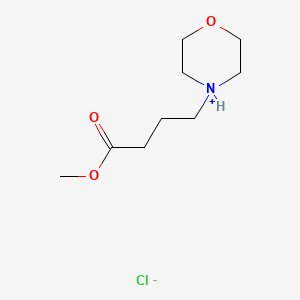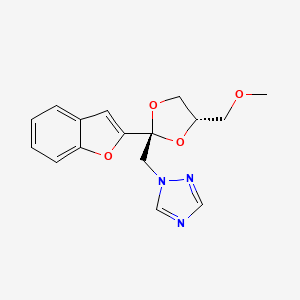
Ethylmorphine D5; 3-O-Ethylmorphine-(ethyl-D5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylmorphine-d5 is a deuterated form of ethylmorphine, an opioid analgesic and antitussive agent. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the ethyl group, which helps in tracing and studying the metabolic pathways and pharmacokinetics of ethylmorphine without altering its pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylmorphine-d5 can be synthesized by the ethylation of morphine using ethyl-d5 bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using chromatographic techniques to obtain high purity ethylmorphine-d5 .
Industrial Production Methods
Industrial production of ethylmorphine-d5 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The final product is subjected to rigorous quality control measures to meet the standards required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylmorphine-d5 undergoes various chemical reactions, including:
Oxidation: Ethylmorphine-d5 can be oxidized to form ethylmorphine N-oxide.
Reduction: Reduction reactions can convert ethylmorphine-d5 to its corresponding alcohol derivatives.
Substitution: N-demethylation is a common substitution reaction where the methyl group is replaced by a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: N-demethylation can be achieved using reagents like cyanogen bromide or formaldehyde.
Major Products Formed
Oxidation: Ethylmorphine N-oxide
Reduction: Ethylmorphine alcohol derivatives
Substitution: Demethylated ethylmorphine
Applications De Recherche Scientifique
Ethylmorphine-d5 is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the metabolic pathways of ethylmorphine.
Biology: Helps in tracing the distribution and metabolism of ethylmorphine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ethylmorphine.
Industry: Employed in the development of analytical methods for quality control and regulatory compliance.
Mécanisme D'action
Ethylmorphine-d5 exerts its effects by being metabolized to morphine in the liver through the action of the enzyme cytochrome P450 2D6. Morphine then interacts with opioid receptors in the central nervous system, particularly the mu-opioid receptors, to produce analgesic and antitussive effects. The binding of morphine to these receptors inhibits the release of neurotransmitters, thereby reducing pain perception and suppressing cough reflex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Codeine: Another opioid analgesic and antitussive agent, similar in structure to ethylmorphine but with a methyl group instead of an ethyl group.
Dihydrocodeine: A semi-synthetic opioid used for pain relief and cough suppression, structurally similar to codeine.
Morphine: The parent compound of ethylmorphine, widely used for pain management.
Uniqueness of Ethylmorphine-d5
Ethylmorphine-d5 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The presence of deuterium atoms allows for precise tracing and quantification in metabolic studies without altering the compound’s pharmacological properties. This makes it superior to non-labeled analogs for specific research applications .
Propriétés
Formule moléculaire |
C19H23NO3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-(1,1,2,2,2-pentadeuterioethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4-7,12-14,18,21H,3,8-10H2,1-2H3/t12-,13+,14-,18-,19-/m0/s1/i1D3,3D2 |
Clé InChI |
OGDVEMNWJVYAJL-YDPGWSITSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1 |
SMILES canonique |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)


